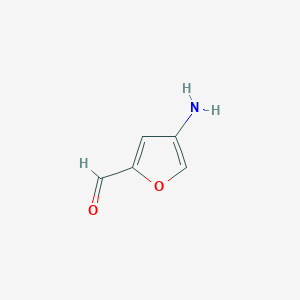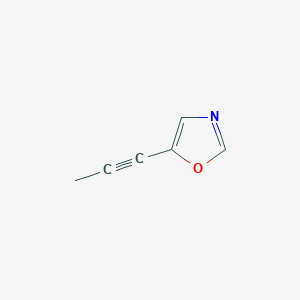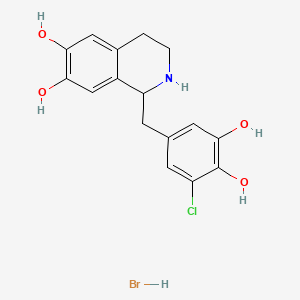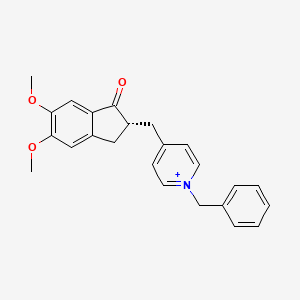![molecular formula C13H10ClN3O B13862423 7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a chloro group at the 7th position and a methoxyphenyl group at the 2nd position of the pyrazolo[1,5-a]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of 4-methoxyphenylhydrazine with 3-chloro-2-cyanopyridine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring system. The reaction conditions often include the use of a strong acid such as hydrochloric acid and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 7th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyrazolo[1,5-a]pyrimidine ring can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of 7-amino, 7-thio, or 7-alkoxy derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of dihydro derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site of CDKs, enhancing its inhibitory activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with potential as a kinase inhibitor.
Uniqueness
7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the chloro and methoxyphenyl groups, which enhance its binding affinity and selectivity towards CDKs. This structural uniqueness contributes to its potent biological activity and makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C13H10ClN3O |
|---|---|
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
7-chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H10ClN3O/c1-18-10-4-2-9(3-5-10)11-8-13-15-7-6-12(14)17(13)16-11/h2-8H,1H3 |
Clave InChI |
WSOXDBKUJSIIGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


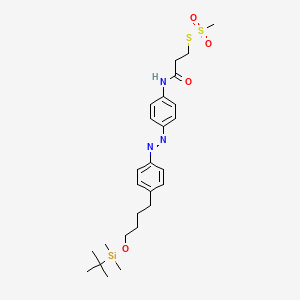
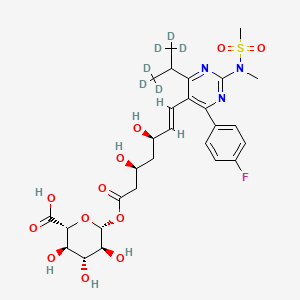
![(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13862353.png)


